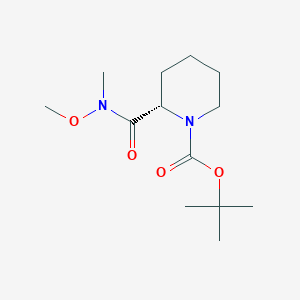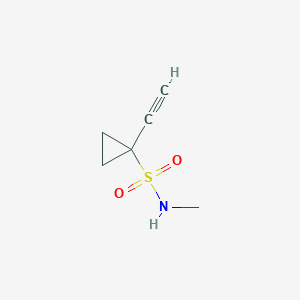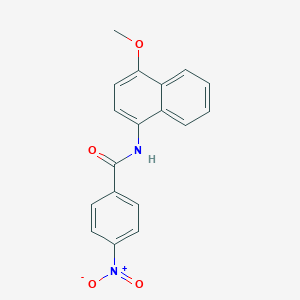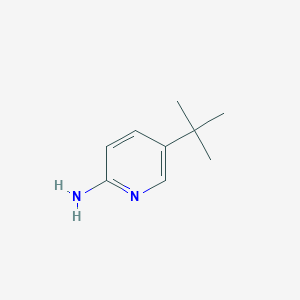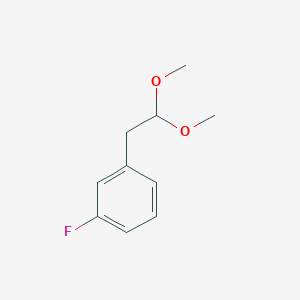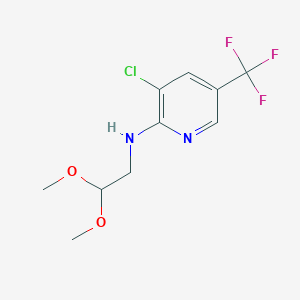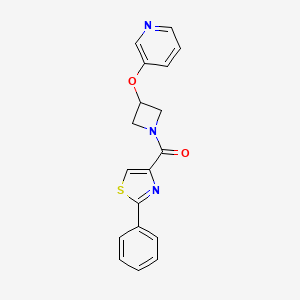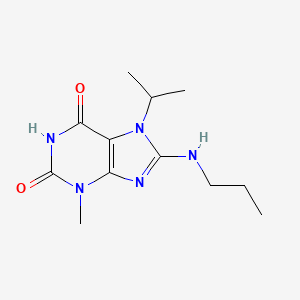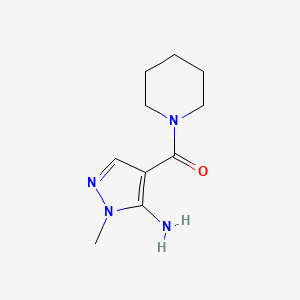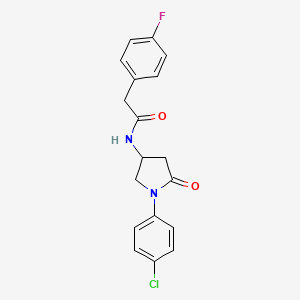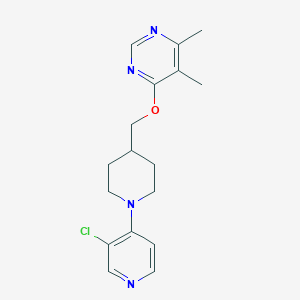
4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmacology. This compound is commonly referred to as a pyrimidine-based kinase inhibitor, which means it has the ability to block the activity of specific enzymes known as kinases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is involved in the synthesis of novel heterocyclic compounds due to its unique structure. For instance, it has been utilized in the preparation of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives. These compounds have shown potential as anti-inflammatory and analgesic agents. Their synthesis involves complex reactions with visnagenone or khellinone derivatives, leading to products with significant COX-1/COX-2 inhibition and analgesic activities (Abu‐Hashem et al., 2020).
Molecular Recognition and Crystallography
The compound's pyrimidine core is crucial in molecular recognition processes, especially in pharmaceuticals targeting DNA interactions. Studies involving the crystallization of similar pyrimidine derivatives have revealed insights into the hydrogen bonding critical for drug action. Such research contributes to the understanding of how modifications in the pyrimidine structure influence molecular recognition and binding, which is essential for designing more effective drugs (Rajam et al., 2017).
Antimicrobial Activity
Pyrimidine derivatives, including structures similar to this compound, have been explored for their antimicrobial properties. Research in this area aims to develop new antibacterial and antifungal agents by synthesizing and testing various pyrimidine-based compounds for their efficacy against a range of pathogens. Such studies are vital for discovering new drugs to combat resistant microbial strains (Al-Masoudi et al., 2015).
Corrosion Inhibition
The application of pyrimidine derivatives in corrosion inhibition has been investigated, particularly in the protection of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption behaviors of these compounds on metal surfaces. This research provides valuable insights into developing more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).
Antifungal Effects
Studies have also explored the antifungal effects of pyrimidine derivatives, including those with structures akin to this compound. These compounds have shown effectiveness against various fungi, indicating their potential as antifungal agents. Such research is crucial for developing new treatments for fungal infections (Jafar et al., 2017).
Eigenschaften
IUPAC Name |
4-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-13(2)20-11-21-17(12)23-10-14-4-7-22(8-5-14)16-3-6-19-9-15(16)18/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFGMHAVFBTYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=C(C=NC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

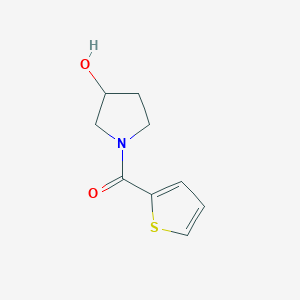
![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2581777.png)

